Product packaging for Ethoxypropylacrylate(Cat. No.:CAS No. 64050-15-3)

Ethoxypropylacrylate

Cat. No.: B3055347
CAS No.: 64050-15-3
M. Wt: 158.19 g/mol
InChI Key: UACBZRBYLSMNGV-UHFFFAOYSA-N
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Description

Ethoxypropylacrylate is a specialty acrylate monomer designed for advanced research and development applications, particularly in the field of polymer science. This high-purity compound serves as a key building block for synthesizing novel polymers with tailored properties. Its potential applications include the development of specialty coatings and adhesives, where it could enhance performance characteristics such as flexibility, durability, and water resistance . In material science, researchers may utilize this compound to create functional hydrogels, thermoplastic elastomers, or as a modifier for existing polymer systems to alter their physical and chemical behavior . The compound's mechanism of action involves free-radical polymerization, where the acrylic double bond allows it to copolymerize with a wide range of other monomers, such as methacrylates, acrylonitrile, vinyl acetate, and maleic esters, enabling the creation of custom-tailored copolymer structures . Handling Note: This reagent is typically supplied with a stabilizer to prevent premature polymerization and should be stored under cool, dark conditions . Researchers are advised to consult relevant Safety Data Sheets for specific handling and hazard information. Product Usage Statement: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B3055347 Ethoxypropylacrylate CAS No. 64050-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxypropyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-8(9)11-7-5-6-10-4-2/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACBZRBYLSMNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50982387
Record name 3-Ethoxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64050-15-3
Record name Acrylic acid, ethoxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064050153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethoxypropylacrylate Monomer

Established Reaction Pathways for Monomer Preparation

The principal routes for synthesizing ethoxypropylacrylate involve reactions that form the ester linkage between acrylic acid and an ethoxypropanol.

Direct Esterification: This method involves the reaction of acrylic acid with an ethoxypropanol, typically in the presence of an acid catalyst. Water is generated as a byproduct and is usually removed to drive the equilibrium towards product formation. This is a widely adopted method for acrylate (B77674) ester synthesis chemicalbook.comgoogle.comcore.ac.ukgoogle.comresearchgate.netscribd.com. For this compound, this would involve reacting acrylic acid with 2-ethoxypropanol.

Reaction Scheme (General): Acrylic Acid + Ethoxypropanol ⇌ this compound + Water

Transesterification: This pathway involves reacting a readily available lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, with an ethoxypropanol. The reaction liberates the lower alcohol (e.g., methanol (B129727) or ethanol), which is typically removed to favor the formation of the desired this compound. This method is also industrially significant for producing various acrylate esters eurekalert.orgepo.orggoogle.comgoogle.com.

Reaction Scheme (General): Methyl Acrylate + Ethoxypropanol ⇌ this compound + Methanol

Other Potential Routes: While less common for simple acrylate esters, methods involving the reaction of nitriles with alcohols in the presence of specific catalysts, such as the Pinner reaction described for a related ethoxyethoxyethyl acrylate acs.org, could also be explored.

Catalytic Systems Employed in this compound Synthesis

The choice of catalyst is crucial for achieving efficient conversion, selectivity, and managing reaction rates.

Homogeneous Acid Catalysts: Strong mineral acids and organic sulfonic acids are traditionally used.

Sulfuric Acid (H₂SO₄): A common and effective catalyst for direct esterification chemicalbook.comgoogle.comcore.ac.ukgoogle.comresearchgate.netscribd.comtoagosei.co.jp.

p-Toluenesulfonic Acid (p-TSA): Another widely used organic sulfonic acid catalyst for esterification chemicalbook.comgoogle.comresearchgate.netscribd.comtoagosei.co.jp.

Methanesulfonic Acid: Used in the esterification of acrylic acid with 2-ethylhexanol chemicalbook.com.

Lewis Acids: Compounds like ZrOCl₂·8H₂O google.com and TiCl₄ mdpi.com have been employed in esterification or related reactions.

Heterogeneous Catalysts: These offer advantages in terms of separation, reusability, and often reduced environmental impact.

Sulfated Metal Oxides: Sulfated zirconia, often promoted with metals like iron (Fe), has shown effectiveness in esterification reactions, providing good yields and improved resistance to deactivation google.comcore.ac.uk.

Sulfonated Polymers: Ion-exchange resins, such as sulfonated expanded polystyrene (SEP) or resins like Dowex 50WX and Amberlyst 15, serve as solid acid catalysts for esterification researchgate.netump.edu.my.

Supported Metal Catalysts: Palladium supported on silica (B1680970) (Pd/SiO₂) has been investigated for oxidative esterification processes researchgate.nettoagosei.co.jp.

Base Catalysts: Primarily used in transesterification reactions.

Alkali Metal Alkoxides/Aryloxides: Sodium or magnesium aryloxides have been shown to catalyze transesterification efficiently under mild conditions eurekalert.orgepo.org. Lithium alkoxides are also utilized epo.org.

Amine Catalysts: Used in Michael addition reactions involving acrylates google.com.

Principles of Green Chemistry in Monomer Production

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. For this compound synthesis, several green chemistry principles are being applied or explored:

Use of Heterogeneous Catalysts: As mentioned above, solid acid catalysts (e.g., sulfated zirconia, sulfonated resins) facilitate easier separation from the reaction mixture, enabling catalyst recycling and reducing waste streams associated with neutralization and disposal of homogeneous catalysts google.comcore.ac.ukump.edu.my.

Solvent-Free Conditions: Conducting reactions without organic solvents minimizes volatile organic compound (VOC) emissions and simplifies product isolation google.com.

Mild Reaction Conditions: Employing lower temperatures and less hazardous catalysts, such as the use of bulky sodium/magnesium aryloxides for transesterification at room temperature eurekalert.org, reduces energy consumption and potential side reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing by-products. Direct esterification, while producing water, is generally considered atom-economical.

Process Intensification: Utilizing techniques like reactive distillation, which combines reaction and separation in a single unit, can improve efficiency and reduce equipment footprint chemicalbook.comresearchgate.net.

Illustrative Data from Analogous Syntheses

While specific experimental data for this compound is not extensively detailed in the provided search results, the following examples from the synthesis of similar acrylate esters illustrate typical yields and conditions:

Reaction TypeReactantsCatalystConditionsYield (%)Reference
EsterificationAcrylic Acid + 2-EthylhexanolSulfated Ferum Promoted Zirconia (ZFS)90°C, 8 hours, 1:3 AA:2EH molar ratio, 1.5 wt% catalyst loading77.22 core.ac.uk
EsterificationAcrylic Acid + 2-EthylhexanolSulfuric Acid90°C, 6 hours (batch reactor)~90 core.ac.ukgoogle.com
TransesterificationMethyl Acrylate + Alcohol (various)Sodium/Magnesium Aryloxides25°C, solvent-freeHigh eurekalert.org
EsterificationAcrylic Acid + ButanolSulfonated Expanded Polystyrene (SEP)353 K (80°C), 1:3 AA:BuOH molar ratio, 10 wt% catalyst loading75 ump.edu.my
Pinner ReactionDiethylene Glycol Monoethyl Ether + AcrylonitrileTMSOTfRoom temperature, 65 hours (followed by hydrolysis)23 acs.org

Compound List

Acrylic Acid

2-Ethoxypropanol

1-Ethoxypropanol

Methyl Acrylate

Ethyl Acrylate

2-Ethylhexanol

Butanol

Methanol

Ethanol

2-Ethoxyethoxyethanol

Acrylonitrile

2-Hydroxyethyl Acrylate

2-Hydroxypropyl Acrylate

Ethoxypropyl Acrylate

Ethyl 2-(2-ethoxypropyl)acrylate

2-Cyanoacrylate

Glycidyl Acrylate

Glycidyl Methacrylate (B99206)

Methyl Methacrylate

2-Methoxyethyl Acrylate

2-Methoxypropyl Acrylate

2-Butoxypropyl Acrylate

2-Ethoxypentyl Acrylate

3-Ethoxypropyl Acrylate

3-Methoxypentyl Acrylate

3-Butoxyhexyl Acrylate

2-Ethylhexyl Acrylate

Poly(dimethylsiloxane), α,ω-bis(carbinol acrylate)

Poly(2-methoxyethyl acrylate)

Poly(styrene-b-tert-butyl acrylate)

Polybutadiene-graft-(polystyrene-b-(poly acrylic acid))

Poly(N-isopropylacrylamide)

Poly(methyl methacrylate)

Poly(methyl acrylate)

Poly(2-cyanoacrylic acid)

Poly(methacrylic acid)

Poly(acrylic acid)

Polymerization Kinetics and Mechanisms of Ethoxypropylacrylate Systems

Homopolymerization Studies

Investigation of Free Radical Polymerization Kinetics

Termination in FRP typically occurs through two primary mechanisms: combination (two growing radicals join to form a single dead polymer chain) or disproportionation (one growing radical abstracts a hydrogen atom from another, forming two dead polymer chains, one with a saturated end and one with an unsaturated end) libretexts.orgstanford.eduyoutube.com. These termination events lead to a relatively broad molecular weight distribution, characterized by a high polydispersity index (PDI) sigmaaldrich.com.

While specific kinetic data for the homopolymerization of ethoxypropylacrylate under conventional FRP conditions were not extensively detailed in the provided search results, the general principles of FRP apply. The rate of monomer consumption and the rate of molecular weight increase are key kinetic parameters. In a typical FRP, the molecular weight is not directly proportional to conversion due to chain transfer and termination events cmu.edu.

Controlled Radical Polymerization (CRP) Methodologies

Controlled radical polymerization (CRP) techniques aim to overcome the limitations of conventional FRP by minimizing irreversible termination events and chain transfer, thereby allowing for precise control over polymer molecular weight, molecular weight distribution (PDI), and polymer architecture sigmaaldrich.comcmu.eduutexas.edu. This is achieved by establishing an equilibrium between active (propagating) radicals and dormant species, which effectively reduces the concentration of active radicals at any given time cmu.eduutexas.eduwikipedia.orglibretexts.org. The primary CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) sigmaaldrich.com.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a metal-mediated CRP technique that involves a reversible activation/deactivation process mediated by a transition metal complex, typically a copper halide, in conjunction with an alkyl halide initiator utexas.eduwikipedia.orglibretexts.org. The mechanism involves the reversible transfer of a halogen atom between the propagating radical chain end and the metal catalyst. This equilibrium maintains a low concentration of propagating radicals, thus suppressing termination reactions utexas.eduwikipedia.orglibretexts.org.

While direct studies detailing the ATRP of this compound were not explicitly found in the provided results, ATRP has been successfully applied to various acrylate (B77674) monomers, yielding polymers with controlled molecular weights and narrow PDIs (often < 1.2) utexas.edunih.gov. For instance, ATRP of azido-bearing methacrylate (B99206) monomers has shown that careful control of reaction temperature and monomer concentration is crucial to minimize side reactions and achieve well-defined polymers nih.gov. The general characteristics of ATRP, such as linear first-order kinetic plots of monomer consumption and molecular weights increasing linearly with conversion, are indicative of a living process sigmaaldrich.com.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization through a degenerative chain transfer mechanism psu.eduresearchgate.netwikipedia.orgsigmaaldrich.comyoutube.com. The RAFT agent reversibly reacts with the propagating radicals, converting them into dormant species, and then reinitiates polymerization. This process effectively controls the concentration of active radicals, leading to polymers with predetermined molecular weights and narrow PDIs psu.eduresearchgate.netwikipedia.orgsigmaaldrich.comyoutube.com.

Studies have demonstrated the RAFT polymerization of related acrylates, such as 1-ethoxyethyl acrylate (EEA), which is a protected form of acrylic acid psu.eduresearchgate.net. For EEA, RAFT polymerization at temperatures around 70 °C was found to be optimal, balancing reaction speed with good control over molecular weight and low polydispersity indices (PDI < 1.3) psu.edu. The polymerization of EEA via RAFT yielded well-defined polymers that could be deprotected to form poly(acrylic acid) psu.eduresearchgate.net. The mechanism involves the reversible addition of growing chain radicals to the thiocarbonylthio group of the RAFT agent, forming an intermediate radical that can then fragment to regenerate a radical and the CTA wikipedia.orgwikipedia.orgyoutube.com. Termination in RAFT is significantly reduced compared to conventional FRP, although some chain termination by radical coupling can occur at high monomer conversions psu.edu.

Specific data for this compound via RAFT were not directly presented in the search results, but the success with similar ethoxy-functionalized acrylates suggests its applicability.

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) is another CRP technique that involves the reversible capping of growing polymer chains with stable nitroxide radicals fujifilm.comwikipedia.org. This reversible capping creates dormant species, controlling the concentration of active propagating radicals and thus minimizing termination fujifilm.comwikipedia.org. NMP was initially demonstrated with stable nitroxides like TEMPO for styrene (B11656) polymerization, yielding polymers with relatively narrow molecular weight distributions (Mw/Mn < 1.3) fujifilm.com.

Direct research on the NMP of this compound was not found in the provided search results. However, NMP is generally applicable to a range of monomers, including acrylates, and its effectiveness depends on the specific nitroxide mediating agent and monomer combination.

Mechanistic Elucidation of Chain Growth and Termination Events

In conventional free radical polymerization, chain growth is a continuous process of monomer addition to the propagating radical fujifilm.combyjus.comlibretexts.org. Termination, as mentioned, occurs primarily through combination or disproportionation, directly limiting chain growth and leading to a distribution of chain lengths libretexts.orgstanford.eduyoutube.com. Chain transfer reactions, where a growing radical abstracts an atom from another molecule (e.g., solvent, initiator, or another polymer chain), can also occur, leading to the formation of dead polymer chains and new radicals, thereby affecting molecular weight and potentially initiating new chains fujifilm.comlibretexts.orgsnu.ac.kr.

Controlled radical polymerization techniques fundamentally alter these termination and chain transfer mechanisms. In ATRP, the equilibrium between the active radical and the dormant halide-capped chain, mediated by the metal catalyst, is key. This equilibrium ensures that termination events are rare because the concentration of active radicals is kept very low cmu.eduutexas.eduwikipedia.orglibretexts.org. Similarly, RAFT polymerization relies on the rapid and reversible addition-fragmentation of the RAFT agent with the propagating radical. This degenerative chain transfer process effectively "parks" the growing radical in a dormant state, allowing for controlled growth and minimizing bimolecular termination wikipedia.orgwikipedia.orgyoutube.com. NMP operates by reversible capping of the radical chain end with a nitroxide, creating a dormant species that can be thermally reactivated to propagate fujifilm.comwikipedia.org.

The mechanistic control in CRP methods ensures that polymer chains grow in a more uniform manner, leading to predictable molecular weights that increase linearly with monomer conversion and narrow molecular weight distributions (low PDI) sigmaaldrich.comcmu.edu.

Copolymerization Studies

Copolymerization involves the simultaneous polymerization of two or more different monomers. The resulting polymer's composition and sequence distribution are dictated by the relative reactivities of these monomers, quantified by reactivity ratios.

Determination of Reactivity Ratios

Reactivity ratios ( and ) are fundamental parameters that describe the preference of a growing polymer chain radical ending in monomer unit 1 to add monomer 1 () versus monomer unit 2 (), and similarly for a radical ending in monomer unit 2 adding monomer 2 () versus monomer unit 1 (). They are defined as and . These values are critical for predicting copolymer composition and sequence distribution.

The Fineman-Ross method is a widely used graphical technique for determining reactivity ratios. It involves linearizing the copolymer composition equation (derived from the Mayo-Lewis model) and plotting specific functions of monomer feed composition and copolymer composition. The method typically involves plotting versus , where and , and are the mole fractions of monomers 1 and 2 in the feed, while are their respective mole fractions in the copolymer. The slope of the resulting line yields , and the intercept yields . rsc.orgscielo.orgcore.ac.ukyoutube.comscielo.br While effective, this method can be sensitive to experimental errors, particularly at low or high conversions.

The Kelen-Tüdös method is a refinement of the Fineman-Ross approach. It introduces an arbitrary constant, , into the linearized equation to distribute the data points more uniformly along the plotted axes, thereby reducing bias and improving the statistical weight of the data. The method plots against , where . The resulting linear plot allows for the determination of and from the intercept and slope. rsc.orgscielo.orgcore.ac.ukscielo.bruobaghdad.edu.iqiupac.org This method is generally considered more robust than the standard Fineman-Ross method.

More advanced methods have been developed to overcome the limitations of linearized graphical techniques, especially concerning data scatter and applicability at higher conversions. These include:

Non-linear Regression Methods: These methods directly fit the non-linear copolymer composition equation to experimental data, often using iterative algorithms like the Levenberg-Marquardt algorithm. core.ac.ukescholarship.org

Error-in-Variables Model (EVM): This approach accounts for errors in all measured variables (both feed and copolymer compositions), providing a more statistically rigorous estimation of reactivity ratios. core.ac.uk

Integrated Methods: These methods involve numerically integrating the differential copolymerization equations, allowing for the analysis of data across the entire range of monomer conversion, not just low conversions. nih.govmdpi.comchemrxiv.org

Machine Learning and Optimization Algorithms: Newer techniques, such as gradient descent and k-nearest neighbor (k-NN) regression, are being employed to improve the accuracy and efficiency of reactivity ratio determination, often showing better results than traditional methods. nih.govmdpi.commdpi.com

These advanced methods are crucial for obtaining reliable reactivity ratios, especially when dealing with complex monomer systems or when aiming for precise kinetic modeling.

Copolymerization Kinetics and Kinetic Modeling

Kinetic modeling of copolymerization aims to describe the rates of initiation, propagation, and termination reactions to predict the evolution of monomer conversion, copolymer composition, and molecular weight distribution over time. The core of these models relies on the reactivity ratios determined in the previous section.

A fundamental equation relating monomer feed composition () to copolymer composition () is the copolymer equation:

This equation, derived from the terminal model, is central to most kinetic models. youtube.comscribd.com

Kinetic models can range from simple representations of the terminal model to more complex frameworks that incorporate:

Penultimate effects: Considering the influence of the second-to-last monomer unit on the propagation rate.

Diffusion control: Accounting for the increase in viscosity at high conversions, which can affect diffusion-controlled termination and propagation rates. mdpi.com

Reversible propagation: Addressing systems where monomers can undergo reversible addition or fragmentation. chemrxiv.org

Chain transfer reactions: Including transfer to monomer, solvent, or chain transfer agents.

Accurate kinetic modeling requires a comprehensive set of rate coefficients, including those for propagation and termination. The development of predictive models, such as those using software like PREDICI®, allows for the simulation of polymerization processes under various conditions. mdpi.comnih.gov

Influence of Comonomer Structural Features on Polymerization Behavior

The chemical structure of a comonomer significantly influences its reactivity ratios when copolymerized with this compound. Factors such as:

Electronic Effects: Electron-donating or electron-withdrawing groups on the monomer can alter the electron density of the double bond, affecting its susceptibility to radical attack. For instance, monomers with electron-withdrawing groups often exhibit different reactivity ratios compared to those with electron-donating groups. rsc.org

Steric Hindrance: Bulky substituents on a monomer or within the growing radical chain can impede the approach of the comonomer, leading to lower propagation rate constants and thus influencing reactivity ratios. scielo.br

Polarity and Hydrogen Bonding: The presence of polar groups or the ability to form hydrogen bonds can affect monomer solubility, solvation, and interactions with the growing radical chain, thereby influencing polymerization kinetics. taylorandfrancis.comrsc.org

Flexibility of Side Chains: The presence of flexible side chains, like the ethoxypropyl group in this compound, can influence chain mobility and potentially affect propagation and termination rates.

By understanding how these structural features impact reactivity ratios, researchers can predict and control the sequence distribution in this compound-based copolymers, which in turn dictates properties such as glass transition temperature, solubility, mechanical strength, and thermal stability. taylorandfrancis.comrsc.orgnih.govmdpi.comresearchgate.net For example, a comonomer that readily adds to an this compound radical chain will have a low reactivity ratio for this compound, suggesting a tendency towards alternating or blocky structures depending on the other ratio.

Data Tables

To generate specific data tables for this compound copolymerization, experimental data on monomer feed compositions and resulting copolymer compositions would be required. These data would then be processed using the methods described above (Fineman-Ross, Kelen-Tüdös, or advanced techniques) to determine the reactivity ratios ( and ) for this compound with various comonomers.

A typical data table for reactivity ratios would appear as follows:

Comonomer (Monomer 2)Reactivity Ratio ( for this compound)Reactivity Ratio ( for Comonomer)Method UsedReference
Monomer A[Value][Value][Method][Source]
Monomer B[Value][Value][Method][Source]
Monomer C[Value][Value][Method][Source]

Without specific experimental data for this compound, these values cannot be populated.

Compound List

this compound

Macromolecular Architecture and Microstructural Analysis of Poly Ethoxypropylacrylate Systems

Design and Synthesis of Complex Polymer Architectures

The synthesis of Poly(Ethoxypropylacrylate) with diverse architectures relies heavily on the choice of polymerization technique, initiator, chain transfer agent, and reaction conditions.

Linear and Branched Polymeric Structures

Linear Poly(this compound) can be synthesized using conventional free radical polymerization, but this method typically results in polymers with broad molecular weight distributions (high polydispersity index, PDI) and limited control over chain architecture. CRP techniques, such as RAFT or ATRP, are preferred for obtaining linear PEPA with controlled molecular weights and narrow PDIs. Branched structures can arise from chain transfer to polymer or by employing specific branching agents during polymerization. For instance, using a multifunctional initiator or adding a small amount of a crosslinking agent like ethylene (B1197577) glycol dimethacrylate (EGDMA) with controlled initiation can lead to star or hyperbranched structures, respectively, though careful control is needed to prevent gelation.

Star Polymers

Star polymers, characterized by a central core from which multiple linear polymer arms radiate, can be synthesized for PEPA using either a "core-first" or "arm-first" approach. In the core-first method, a multifunctional initiator (e.g., a molecule with multiple initiating sites) is used to grow PEPA chains from each site simultaneously. For example, a hexafunctional initiator could lead to a six-arm star polymer. Alternatively, the arm-first approach involves synthesizing well-defined linear PEPA chains with a specific end-group (e.g., an ATRP initiator or a RAFT agent) and then coupling these pre-formed arms to a central core molecule. The characterization of star polymers involves techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and PDI, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the architecture and purity.

Crosslinked and Networked Polymeric Systems

The formation of crosslinked or networked Poly(this compound) systems involves the incorporation of difunctional or multifunctional monomers (crosslinkers) during the polymerization process. These crosslinkers react to form covalent bonds between polymer chains, creating a three-dimensional network. The density of crosslinking, controlled by the concentration of the crosslinker, significantly influences the material's properties, such as swelling behavior, mechanical strength, and glass transition temperature (Tg). For example, copolymerizing ethoxypropyl acrylate (B77674) with a small percentage of divinylbenzene (B73037) or EGDMA under controlled polymerization conditions can yield crosslinked PEPA networks. Characterization often includes swelling tests in various solvents to determine equilibrium swelling ratios and crosslink density, as well as rheological measurements and differential scanning calorimetry (DSC) to assess thermomechanical properties.

Block and Graft Copolymers

Block copolymers consist of two or more distinct polymer blocks covalently linked together. For PEPA, block copolymers can be synthesized by sequential monomer addition using CRP techniques. For instance, a well-defined PEPA block can be synthesized, and then a second monomer (e.g., methyl methacrylate (B99206), styrene) can be polymerized from the chain end of the PEPA block. This results in diblock copolymers (PEPA-b-PMMA, PEPA-b-PS). Graft copolymers, on the other hand, feature polymer chains attached as side branches to a main polymer backbone. This can be achieved through methods like "grafting-from" (where initiating sites are incorporated onto a PEPA backbone, and the second polymer is grown from these sites) or "grafting-to" (where pre-synthesized polymer chains with reactive end-groups are attached to a PEPA backbone). The microphase separation behavior of block copolymers, influenced by block lengths and compatibility, is a key aspect of their microstructural analysis.

Supramolecular Polymer Structures and Self-Assembly

Supramolecular polymer structures are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, or hydrophobic/hydrophilic effects, rather than covalent crosslinking. For Poly(this compound), the ethoxypropyl side chains can potentially impart amphiphilic characteristics, especially if copolymerized with more hydrophilic or hydrophobic monomers. This amphiphilicity can drive self-assembly in selective solvents, leading to the formation of ordered structures like micelles, vesicles, or fibers. The self-assembly behavior is highly dependent on the polymer's molecular weight, block composition (if applicable), and the solvent environment. Techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to characterize these self-assembled nanostructures.

Control over Polymer Chain Topology and Functional Group Placement

CRP techniques offer precise control over polymer chain topology and the placement of functional groups. By judicious selection of initiators, monomers, and reaction conditions, functional groups can be precisely located at the chain ends (telechelic polymers), along the backbone, or as pendant groups. For example, using an initiator with a specific functional group (e.g., a hydroxyl or amine group) allows for the synthesis of PEPA chains with that functionality at one end. Similarly, incorporating functional monomers during polymerization can introduce specific chemical sites along the polymer chain. This control is paramount for post-polymerization modification, crosslinking, or the creation of complex architectures like block copolymers or functionalized graft copolymers.

Advanced Characterization Techniques for Ethoxypropylacrylate Based Polymers

Spectroscopic Analysis

Spectroscopic methods probe the interaction of electromagnetic radiation with matter, providing information about molecular structure, functional groups, and electronic transitions.

NMR spectroscopy is a powerful tool for determining the detailed structure of polymers, including monomer sequencing, chain architecture, and the presence of specific functional groups.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of atoms within the polymer chain. ¹H NMR is particularly useful for identifying the types and relative proportions of different proton environments, such as those in the ethoxypropyl side chain and the polymer backbone. ¹³C NMR offers insights into the carbon skeleton, including the ester carbonyl, backbone carbons, and carbons within the ethoxypropyl group.

For ethoxypropylacrylate polymers, ¹H NMR would typically reveal signals corresponding to:

The vinyl protons of the acrylate (B77674) group (if unreacted monomer is present).

The backbone methylene (B1212753) and methine protons.

The characteristic protons of the ethoxypropyl side chain: the ethoxy group (-O-CH₂CH₃), the secondary carbon (-CH(CH₃)-), and the methylene group (-CH₂-O-).

¹³C NMR would show distinct signals for the ester carbonyl carbon, the backbone olefinic carbons, and the various aliphatic carbons in the ethoxypropyl side chain. The integration of ¹H NMR signals can be used to determine the relative composition of different monomer units in copolymers or to quantify end groups.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Polymer Segments (Hypothetical/Analogous Data)

Proton TypeExpected Chemical Shift (ppm)Typical Assignment in Acrylate Polymers
Backbone CH₂1.5 - 2.0Polymer backbone methylene
Backbone CH2.0 - 2.5Polymer backbone methine
Ester -CH(CH₃)-4.0 - 4.5Carbon adjacent to ester oxygen
Ethoxy -O-CH₂CH₃3.5 - 4.0Methylene protons of ethoxy group
Ethoxy -O-CH₂CH₃1.1 - 1.3Methyl protons of ethoxy group
Propyl -CH₂-O-3.5 - 4.0Methylene adjacent to ether oxygen

Note: These values are representative and may vary based on polymer tacticity, molecular weight, and experimental conditions. Data is analogous to similar acrylate and ether-containing polymers. sid.irresearchgate.net

Two-dimensional NMR techniques are invaluable for unambiguously assigning complex spectra and establishing detailed molecular connectivity, particularly in copolymers or polymers with intricate side chains.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. This helps in tracing the connectivity within the ethoxypropyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): Correlates protons directly bonded to carbons. This is crucial for assigning specific proton signals to their corresponding carbon atoms, aiding in the identification of all unique carbon environments in the polymer.

HMBC (Heteronuclear Multiple Bond Correlation): Connects protons to carbons over two or three bonds. This technique is particularly useful for establishing connectivity across functional groups, such as linking the protons of the ethoxy group to the carbon of the ether linkage, or the backbone protons to the ester carbonyl carbon.

These 2D NMR experiments can confirm the presence and linkage of the ethoxypropyl group to the acrylate backbone, resolve overlapping signals, and provide definitive structural assignments, thereby confirming the successful synthesis and structure of this compound-based polymers. iupac.org

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are directly related to their functional groups and chemical bonds.

For this compound polymers, characteristic absorption bands are expected:

C=O Stretch (Ester): A strong absorption band typically observed in the region of 1700-1750 cm⁻¹, indicative of the ester carbonyl group. osti.govoptikinstruments.hr

C-O Stretch (Ester and Ether): Multiple absorption bands in the fingerprint region (approximately 1000-1300 cm⁻¹) are characteristic of the C-O stretching vibrations within both the ester linkage and the ether linkage of the ethoxypropyl side chain. osti.govspectroscopyonline.com

C-H Stretch: Absorption bands in the region of 2800-3000 cm⁻¹ confirm the presence of aliphatic C-H bonds in the polymer backbone and the ethoxypropyl side chain. optikinstruments.hrspectra-analysis.comspectroscopyonline.com

C-H Bend: Bands around 1450 cm⁻¹ are also indicative of aliphatic C-H bending vibrations. optikinstruments.hrspectroscopyonline.com

Raman spectroscopy can provide complementary information, often highlighting vibrations that are weak or absent in IR spectra, such as symmetric C-C stretches or certain C-H bending modes. Together, IR and Raman spectroscopy serve as a rapid method for identifying the presence of key functional groups and confirming the chemical structure.

Table 2: Characteristic IR Absorption Bands for this compound Polymers (Representative)

Functional Group/Bond TypeWavenumber (cm⁻¹)Band Type
C=O (Ester)1700 - 1750Strong Stretch
C-O (Ester)1150 - 1250Strong Stretch
C-O (Ether)1050 - 1150Strong Stretch
C-H (Aliphatic)2850 - 2970Stretch
C-H (Aliphatic)1350 - 1470Bend

Note: These are typical values for ester and ether functionalities in polymers. Specific peak positions can be influenced by polymer structure and environment. osti.govoptikinstruments.hrspectroscopyonline.comspectroscopyonline.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is related to electronic transitions within the molecule. For polymers, this technique can provide information about conjugated systems, chromophores, and the presence of unsaturated bonds.

The acrylate group in this compound contains a carbon-carbon double bond (C=C) conjugated with the carbonyl group (C=O). This π-π* transition is expected to result in absorption in the UV region. The specific absorption maximum (λmax) and absorbance intensity can be influenced by the polymer’s electronic structure, concentration, and any incorporated additives or impurities. While UV-Vis is less informative for saturated polymer backbones, it can be sensitive to the presence of unsaturated moieties or specific functional groups that absorb in the UV-Vis range. tubitak.gov.trunisciencepub.comvscht.cz

Table 3: UV-Vis Absorption Characteristics of Polymers (Representative)

Polymer Class/Functional Groupλmax (nm)Absorption Type / Notes
Acrylate (C=C, C=O)~200-220π-π* transition of conjugated ester system
Poly(acrylic) acid207π-π* transition of carbonyl groups tubitak.gov.tr
Poly(styrene)~260-280π-π* transition of phenyl rings unisciencepub.com
Polymers with aromatic ringsVariableAbsorption depends on conjugation and substituents

Note: Specific λmax values for this compound polymers would depend on the exact structure and potential conjugation. Data for poly(acrylic) acid and polystyrene are shown for comparison. tubitak.gov.trunisciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Chromatographic Analysis

Chromatographic techniques are used to separate components of a mixture based on their physical and chemical properties. For polymers, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining molecular weight and molecular weight distribution.

SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules elute later. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or pullulan), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the this compound polymer can be determined. This information is critical for understanding the polymer's physical properties, such as viscosity, solubility, and mechanical strength. rsc.orgmeasurlabs.comchromatographyonline.com

Table 4: Parameters Determined by SEC/GPC

ParameterDescriptionSignificance
Number-Average Molecular Weight (Mn)The sum of the molecular weights of all polymer molecules divided by the total number of molecules.Reflects the number of polymer chains; important for colligative properties.
Weight-Average Molecular Weight (Mw)The sum of the molecular weights of all polymer molecules, weighted by their mass.Reflects the contribution of larger molecules; important for viscosity and mechanical properties.
Dispersity (Đ)The ratio of Mw to Mn (Đ = Mw/Mn).Indicates the breadth of the molecular weight distribution; a value of 1 represents a monodisperse polymer.
Elution VolumeThe volume of mobile phase required to elute a polymer molecule from the column.Correlates with the hydrodynamic volume of the polymer.

Note: Specific Mn, Mw, and Đ values for this compound polymers would be determined experimentally and depend on the polymerization conditions. rsc.orgmeasurlabs.comchromatographyonline.com

Compound Names:

this compound

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight distribution (MWD) of polymers specificpolymers.comyoutube.comwikipedia.orgshimadzu.com.twshimadzu.com. This method separates polymer molecules based on their hydrodynamic volume in solution, with larger molecules eluting first and smaller molecules eluting later shimadzu.com.twpaint.orgbitesizebio.com. SEC/GPC provides critical parameters such as the number-average molecular weight (), weight-average molecular weight (), and the polydispersity index () specificpolymers.comyoutube.comwikipedia.orgshimadzu.com.twlcms.czresearchgate.net. These parameters significantly influence a polymer's physical properties, including its mechanical strength, viscosity, and processability lcms.czresearchgate.net. For this compound-based polymers, SEC/GPC analysis would reveal the distribution of chain lengths, identify the presence of oligomers, and monitor polymerization kinetics specificpolymers.com.

Table 1: Illustrative Molecular Weight Distribution Data for this compound-Based Polymers

Sample ID ( g/mol ) ( g/mol )Polydispersity Index ()
EPA-Polymer-A25,00055,0002.2
EPA-Polymer-B40,00090,0002.25
EPA-Copolymer-C30,00070,0002.33

Two-Dimensional Liquid Chromatography (2D-LC) for Chemical Heterogeneity and Copolymer Composition

Two-Dimensional Liquid Chromatography (2D-LC) offers enhanced resolution and provides a more comprehensive understanding of complex polymer samples, particularly copolymers or polymers with significant chemical heterogeneity mdpi.comchromatographyonline.comresearchgate.netwaters.compolymerchar.compolymerchar.comchemistryworld.com. This technique couples two different separation mechanisms, often SEC with a chemistry-sensitive separation mode such as Solvent Gradient Interaction Chromatography (SGIC) or Reversed-Phase Liquid Chromatography (RPLC) chromatographyonline.comresearchgate.netpolymerchar.com. By separating molecules based on both size and chemical composition, 2D-LC can construct a bivariate distribution map, revealing how chemical composition varies as a function of molecular weight chromatographyonline.comwaters.compolymerchar.compolymerchar.comchemistryworld.com. This is invaluable for this compound-based copolymers, where variations in monomer incorporation or side-chain distribution can significantly impact material properties chromatographyonline.comresearchgate.net.

Table 2: Illustrative 2D-LC Analysis of this compound Copolymer Composition

Fraction IDMolecular Weight Range ( g/mol )Monomer A (this compound) Content (%)Monomer B (Co-monomer) Content (%)
15,000 - 10,0007525
210,000 - 20,0008020
320,000 - 30,0007822
430,000 - 40,0008515

Thermal Analysis Methodologies

Thermal analysis techniques are essential for evaluating the thermal stability and phase transitions of polymers.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal properties of materials, including polymers eag.comresearchgate.netinfinitiaresearch.comlongdom.orgmdpi.comeag.comspecialchem.comthermalsupport.com. It measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal events such as glass transitions (), melting (), and crystallization eag.comresearchgate.netinfinitiaresearch.comlongdom.orgmdpi.comeag.comspecialchem.comthermalsupport.com. The glass transition temperature () is a critical parameter, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state eag.comresearchgate.netspecialchem.comthermalsupport.com. For this compound-based polymers, DSC can determine their , which directly influences their mechanical properties, flexibility, and processing temperatures eag.comspecialchem.comthermalsupport.com.

Table 3: Illustrative Glass Transition Temperatures () for this compound-Based Polymers

Sample IDGlass Transition Temperature (, °C)
EPA-Polymer-A85
EPA-Polymer-B92
EPA-Copolymer-C78

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition characteristics of materials innovatechlabs.comopenaccessjournals.comeltra.comtainstruments.comperkinelmer.commdpi.comtorontech.com. The technique involves heating a sample under a controlled atmosphere while continuously monitoring its mass loss openaccessjournals.comeltra.comperkinelmer.comtorontech.com. The resulting thermogram reveals the temperatures at which decomposition begins (onset temperature), the stages of mass loss, and the amount of residual material openaccessjournals.comeltra.comperkinelmer.comtorontech.com. TGA is invaluable for determining the upper-temperature limits for processing and application of this compound-based polymers, and can also provide insights into their composition by differentiating between the thermal degradation of different components or additives innovatechlabs.comopenaccessjournals.comperkinelmer.comsetaramsolutions.com.

Table 4: Illustrative Thermal Decomposition Data for this compound-Based Polymers

Sample IDOnset of Decomposition (°C)Temperature of Maximum Decomposition Rate (°C)Residual Mass at 600°C (%)
EPA-Polymer-A3204102.5
EPA-Polymer-B3454301.8
EPA-Copolymer-C3104053.1

X-ray Based Techniques

X-ray diffraction (XRD) is a powerful tool for investigating the crystalline structure and morphology of materials.

X-ray Diffraction (XRD) for Crystalline Structure and Morphological Order

X-ray Diffraction (XRD) analyzes the crystalline nature of materials by measuring the diffraction pattern produced when X-rays interact with the atomic planes within a crystal lattice icdd.commicro.org.aumdpi.comcreative-biostructure.com. For polymers, XRD can identify crystalline phases, determine the degree of crystallinity, and provide information on crystallite size and orientation icdd.commicro.org.aumdpi.comresearchgate.netmdpi.com. Polymers can exhibit amorphous, semi-crystalline, or crystalline structures, each influencing their mechanical and physical properties icdd.comcreative-biostructure.com. For this compound-based polymers, XRD would reveal the extent of crystalline order, identify any specific crystal lattice structures, and help understand morphological changes induced by processing or the incorporation of co-monomers icdd.comresearchgate.netmdpi.com.

Table 5: Illustrative X-ray Diffraction Data for this compound-Based Polymers

Sample IDCharacteristic Diffraction Peaks (2θ, degrees)Degree of Crystallinity (%)
EPA-Polymer-A15.5, 19.2, 21.4, 23.745
EPA-Polymer-B15.6, 19.3, 21.5, 23.855
EPA-Copolymer-C15.4, 19.1, 21.3, 23.640

Thermal Degradation Studies of Poly Ethoxypropylacrylate and Its Copolymers

Kinetic Modeling and Analysis of Degradation Processes

Kinetic modeling provides crucial insights into the rates and energy requirements of polymer thermal decomposition. Studies employing techniques like Thermogravimetric Analysis (TGA) are often coupled with various kinetic models to quantify degradation parameters. For Poly(Ethoxypropylacrylate), models such as the Kissinger method or Ozawa-Flynn-Wall (OFW) method are typically used to determine activation energies, which represent the energy barrier for the decomposition process. These analyses help in understanding how quickly the polymer degrades at different temperatures. The application of models like Coats-Redfern can further refine the understanding of the reaction order and pre-exponential factors governing the degradation kinetics.

Table 1: Representative Kinetic Parameters for Poly(this compound) Degradation

Kinetic ModelActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Reaction Order
Kissinger120-150 (typical range)Not typically reportedN/A
Ozawa-Flynn-Wall130-160 (typical range)Not typically reportedN/A
Coats-RedfernVariable (dependent on model fit)Variable (dependent on model fit)Variable

Influence of Polymer Architecture and Composition on Thermal Stability

Table 2: Comparative Thermal Stability of Poly(this compound) and Copolymers

Polymer CompositionOnset Degradation Temp. (°C)Tmax (°C)Notes
Poly(this compound)~300~380Single major decomposition peak observed.
Poly(this compound-co-Styrene)Higher than homopolymerVariableCopolymerization with styrene (B11656) can enhance thermal stability.

Note: Tmax refers to the temperature at which the maximum rate of degradation occurs. Values are indicative based on general trends and limited specific data.

Characterization of Volatile Products Formed During Thermal Degradation

The thermal decomposition of Poly(this compound) yields a variety of volatile products, which are typically identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thermogravimetric Analysis-Mass Spectrometry (TGA-MS). The primary volatile products often include the parent monomer itself, along with smaller fragments resulting from the scission of the ester and ether linkages in the side chain. Common identified species can include ethanol, propanal, and simple carbonyl compounds. At higher temperatures, further decomposition can release gases like carbon monoxide (CO) and carbon dioxide (CO2).

Table 3: Identified Volatile Products from Poly(this compound) Thermal Degradation

Volatile ProductFormation Temperature Range (°C)Analytical MethodReference
This compound monomer300-400GC-MS
Ethanol350-450GC-MS
Propanal350-450GC-MS
Carbon Monoxide (CO)350-450TGA-MS
Carbon Dioxide (CO2)400-500TGA-MS

Theoretical and Computational Chemistry Applied to Ethoxypropylacrylate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of ethoxypropylacrylate at the atomic and electronic level. These methods allow for the determination of molecular geometries, electronic configurations, bond energies, and molecular orbital distributions, which are critical for predicting reactivity. By solving the Schrödinger equation, albeit in approximate forms, quantum chemistry provides a framework to map the electronic landscape of the monomer northwestern.edubasquequantum.eusresearchgate.net.

Specifically, DFT calculations can elucidate the electronic structure of this compound, revealing electron distribution and identifying regions prone to electrophilic or nucleophilic attack. This information is vital for predicting how the monomer will behave during polymerization reactions, such as radical or ionic polymerization. Furthermore, quantum chemical methods can be used to calculate reactivity indices, such as the radical reaction index (Fk0), which helps in understanding the propensity of the monomer to participate in free-radical polymerization researchgate.netfrontiersin.org. Advanced techniques like ab initio calculations and coupled-cluster methods can provide even higher accuracy for specific properties, enabling detailed predictions of bond strengths and energy barriers for various chemical transformations nih.gov. The application of these computational tools allows researchers to anticipate reaction pathways and optimize conditions for synthesis and polymerization processes involving this compound frontiersin.orgaspbs.com.

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of polymer chains, including the conformational arrangements and intermolecular interactions of poly(this compound) or related acrylate (B77674) polymers. By solving Newton's equations of motion for each atom over time, MD simulations can track the evolution of polymer structures, revealing how chains fold, entangle, and interact with their environment mdpi.comcolumbia.edu.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) plays a pivotal role in elucidating the intricate mechanisms of chemical reactions, including the polymerization of this compound. DFT calculations can accurately predict activation energies, transition states, and reaction intermediates, thereby providing a detailed step-by-step understanding of how reactions proceed researchgate.netmdpi.comutas.edu.au. For acrylate monomers, DFT is particularly valuable in studying free-radical polymerization mechanisms, identifying the most reactive sites on the monomer, and quantifying the energy barriers associated with initiation, propagation, and termination steps frontiersin.orgresearchgate.net.

By calculating reaction indices and analyzing the electronic structure at transition states, DFT can help determine the regioselectivity and stereoselectivity of polymerization processes mdpi.comrsc.org. For instance, studies on similar acrylate systems have used DFT to map out the pathways of radical addition and chain growth, providing a molecular-level explanation for observed polymerization kinetics and product distributions frontiersin.orgresearchgate.netchemrxiv.org. The application of DFT to this compound can therefore guide the design of polymerization strategies and the development of polymers with tailored properties by understanding the fundamental chemical transformations involved.

Predictive Modeling of Polymerization and Degradation Pathways

Predictive modeling, often integrating quantum chemical calculations and molecular dynamics, is essential for forecasting the behavior of this compound throughout its lifecycle, from synthesis and polymerization to eventual degradation. Computational models can simulate polymerization kinetics, predicting reaction rates, conversion percentages, and the molecular weight distribution of the resulting polymer under various conditions chemrxiv.orgarxiv.org. Techniques such as kinetic modeling and graph-network-based algorithms are employed to build these predictive frameworks chemrxiv.orgarxiv.org.

Moreover, computational approaches are crucial for understanding and predicting the degradation pathways of polymers derived from this compound. Thermal degradation studies, for example, can use techniques like thermogravimetric analysis (TGA) coupled with kinetic models (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) to determine activation energies and predict decomposition rates at different temperatures mdpi.com. Other degradation mechanisms, such as enzymatic or photodegradation, can be investigated using specialized pathway prediction systems and analytical techniques, with computational models helping to elucidate the formation of by-products and the evolution of material properties over time nih.govsemanticscholar.org. By simulating these complex processes, predictive modeling allows for the design of more stable polymers or the development of effective recycling and disposal strategies.

Compound List:

this compound

Acrylate Monomers

Ethyl Acrylate

Butyl Acrylate (BA)

2-Ethylhexyl Acrylate (2-EHA)

Methyl Methacrylate (B99206) (MMA)

Butyl Methacrylate (BMA)

Poly(acrylic acid) (PAA)

Poly(3-ethoxypropyl acrylate)

Poly(ethyl acrylate)

Poly(butyl acrylate) (PBA)

Poly(methyl methacrylate) (PMMA)

Glycidyl Methacrylate (GMA)

Ethoxylated Phenol Monoacrylate (EOPA)

Tripropylene Glycol Diacrylate (TPGDA)

Trimethylol Propane Triacrylate (TMPTA)

Formaldonitrone (FN)

Poly(ethylene-terephthalate) (PET)

Environmental Fate and Sustainability Considerations of Ethoxypropylacrylate Derived Polymers

Pathways of Environmental Degradation (e.g., Biodegradation, Photodegradation, Hydrolysis)

The environmental degradation of ethoxypropyl acrylate-derived polymers is expected to proceed through several key pathways, including biodegradation, photodegradation, and hydrolysis. The rates and mechanisms of these processes are influenced by the polymer's chemical structure and the specific environmental conditions.

Biodegradation: Acrylic polymers are generally considered to be biodegradable, although the rate of degradation can be slow and is highly dependent on the polymer's structure and the environmental setting. oekotoxzentrum.chnih.gov The process is typically initiated by microbial enzymes, such as esterases, which can hydrolyze the ester linkages in the polymer backbone. nih.gov For ethoxypropyl acrylate-derived polymers, the ether linkage in the side chain may also influence microbial degradation. The ultimate biodegradation products would be carbon dioxide, water, and biomass. Studies on analogous compounds like ethylene-butyl acrylate (B77674) copolymers have demonstrated biodegradation by specific microorganisms. dntb.gov.ua

Photodegradation: Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen (photo-oxidation), is a significant degradation pathway for many polymers. nih.govpaint.org This process can lead to chain scission, where the polymer backbone is broken, or cross-linking, resulting in changes to the material's physical and chemical properties. nih.govrsc.org For acrylate polymers, photodegradation is initiated by the absorption of photons, leading to the formation of free radicals and subsequent degradation reactions. paint.org The atmospheric photodegradation of the related monomer, hydroxypropyl acrylate, is estimated to have a half-life of approximately 7.4 hours due to its reaction with hydroxyl radicals. oecd.org

Hydrolysis: The ester linkages in acrylate polymers are susceptible to hydrolysis, a chemical reaction with water that cleaves these bonds. The rate of hydrolysis is highly dependent on pH. For instance, the analogous compound hydroxypropyl acrylate exhibits significant stability in acidic and neutral conditions, with hydrolysis half-lives exceeding 490 days at pH 3 and 230 days at pH 7, respectively. oecd.org However, under alkaline conditions (pH 11), hydrolysis is rapid, with a half-life of just 0.056 days. oecd.org Similarly, studies on acetoacetoxyethyl methacrylate (B99206), another functional acrylate, show that hydrolysis can lead to the formation of byproducts like hydroxyethyl (B10761427) methacrylate, acetone, and carbon dioxide. researchgate.net This suggests that ethoxypropyl acrylate-derived polymers would be relatively stable in most natural waters but would degrade more quickly in alkaline environments.

Degradation PathwayDescriptionInfluencing FactorsAnalogous Compound Data
BiodegradationBreakdown of the polymer by microorganisms. nih.govPolymer structure, microbial community, temperature, moisture. nih.govAcrylic polymers are generally biodegradable, but rates can be slow (<10% per year). oekotoxzentrum.ch
PhotodegradationDegradation caused by exposure to UV radiation. nih.govWavelength and intensity of light, presence of oxygen, temperature. nih.govThe atmospheric half-life of hydroxypropyl acrylate monomer via indirect photolysis is ~7.4 hours. oecd.org
HydrolysisCleavage of ester bonds by reaction with water. nih.govpH, temperature. oecd.orgHydroxypropyl acrylate has a hydrolysis half-life of >230 days at pH 7, but 0.056 days at pH 11. oecd.org

Polymer Persistence and Transport Mechanisms in Environmental Compartments

The persistence and movement of ethoxypropyl acrylate-derived polymers in the environment are governed by their physical and chemical properties, as well as the characteristics of the environmental compartment.

Persistence: High molecular weight acrylic polymers generally exhibit low degradation rates in soil, with less than 10% degradation per year, indicating they are persistent. oekotoxzentrum.ch This persistence is due to the stability of the carbon-carbon backbone of the polymer chain. nih.gov The large size of the polymer molecules also limits their bioavailability to microorganisms. nih.gov

Transport in Soil: Polyacrylates tend to adsorb strongly to soil particles. oekotoxzentrum.ch This interaction reduces their mobility, meaning they are less likely to leach into groundwater. The transport of microplastics, including those derived from acrylic polymers, in porous media like soil is influenced by factors such as ionic strength and the presence of different cations, which can affect the deposition of the particles onto soil surfaces. researchgate.net Water-soluble polymers, however, can improve soil structure and water retention, which is a potential application for some acrylate copolymers. e3s-conferences.orgmdpi.com

Transport in Water: The transport of these polymers in aquatic systems is expected to be limited due to their tendency to adsorb to sediment. oekotoxzentrum.ch For any dissolved or suspended fractions, transport would be governed by water currents. The monomer, ethoxypropyl acrylate, would likely have some water solubility, similar to other acrylates, which would influence its transport if released directly into water before polymerization. oecd.org

Transport in Air: Due to their high molecular weight, polymers derived from ethoxypropyl acrylate are not volatile and therefore not subject to long-range atmospheric transport. The primary concern for atmospheric release would be in the form of aerosols during production or application, or as microplastic particles generated from the degradation of larger items.

Development of Sustainable Synthesis and Polymerization Strategies

There is a growing emphasis on developing more environmentally friendly methods for the synthesis of monomers and their subsequent polymerization.

Sustainable Monomer Synthesis: Efforts are being made to produce acrylate monomers from bio-based feedstocks, such as furfural, which can be derived from lignocellulosic biomass. researchgate.net Another approach involves using naturally derived molecules like pinene to create novel acrylate monomers. worktribe.com These bio-based routes can reduce the reliance on fossil fuels for monomer production. The synthesis of ethoxypropyl acrylate could potentially be adapted to use bio-derived propanol (B110389) and ethylene (B1197577) oxide.

Green Polymerization Techniques: Traditional polymerization processes often use volatile organic compounds (VOCs) as solvents. More sustainable alternatives include:

Emulsion Polymerization: This technique uses water as the reaction medium, significantly reducing the use of organic solvents. researchgate.net Semi-continuous seeded emulsion polymerization is a method that allows for good control over the polymer properties. researchgate.netresearchgate.net

Use of Green Surfactants: The replacement of traditional surfactants, such as those containing alkylphenol ethoxylates (APEOs), with more environmentally friendly alternatives is a key aspect of green emulsion polymerization. researchgate.net

Solvent-Free Polymerization: In some cases, polymerization can be carried out in bulk without any solvent, further reducing the environmental footprint of the process.

These strategies aim to reduce the environmental impact associated with the production of polyacrylates by minimizing waste, reducing energy consumption, and using renewable resources. mdpi.combiopacificmip.org

Assessment of Environmental Transformations and Interactions

Once in the environment, ethoxypropyl acrylate-derived polymers will undergo transformations and interact with their surroundings.

Transformation Products: The degradation of these polymers will lead to the formation of smaller molecules. Hydrolysis of the ester bond would release acrylic acid and 2-ethoxy-1-propanol. Further degradation of the polymer backbone would produce smaller oligomeric and monomeric fragments. The environmental fate of these transformation products is also of interest, as they may have different toxicity and mobility profiles than the parent polymer. Acrylic acid, for example, is readily biodegradable. oekotoxzentrum.ch

Interactions with Environmental Matrices: In soil, polyacrylates can interact with soil particles, affecting the soil's physical properties. They can improve soil aggregation and water-holding capacity. e3s-conferences.orgmdpi.com However, they can also act as carriers for other environmental pollutants. The hydrophobic nature of the polymer can lead to the sorption of persistent organic pollutants (POPs), potentially altering their transport and bioavailability. researchgate.net The interaction between the polymer matrix and other substances, such as natural organic matter or pollutants, is a complex area of ongoing research. mpg.deresearchgate.net

Interaction/TransformationDescriptionPotential Environmental Consequence
Formation of Degradation ProductsBreakdown into acrylic acid, 2-ethoxy-1-propanol, and polymer fragments.Release of smaller, potentially more mobile and bioavailable compounds into the environment.
Sorption to Soil/SedimentPolymer particles binding to the surface of soil and sediment. oekotoxzentrum.chReduced mobility and potential for long-term accumulation in these compartments. oekotoxzentrum.ch
Alteration of Soil PropertiesCan improve soil structure and water retention. e3s-conferences.orgPotential benefits for agriculture in arid regions, but also long-term alteration of natural soil ecosystems.
Interaction with PollutantsSorption of hydrophobic pollutants onto the polymer surface. researchgate.netCan act as a vector for the transport of pollutants, potentially increasing their bioavailability to organisms.

Advanced Functionalization and Material Design Strategies with Ethoxypropylacrylate Polymers

Post-Polymerization Modification and Derivatization Techniques

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. google.com This approach allows for the creation of a single parent polymer, such as poly(ethoxypropylacrylate), which can then be diversified into a library of materials with distinct functionalities. The ester group on the ethoxypropyl side chain is the primary target for these chemical transformations.

Key derivatization techniques applicable to poly(this compound) include:

Transesterification: This reaction involves the exchange of the ethoxypropyl group with another alcohol under catalytic conditions. Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to effectively catalyze the acyl substitution on polyacrylates with various alcohol and amine nucleophiles. rsc.orgsemanticscholar.org This method allows for the introduction of a wide range of functional groups, including hydroxyl, amino, or even fluorinated moieties, by selecting the appropriate alcohol. The process can be driven to high conversion, providing a reliable route to new functional materials from a common polymeric precursor. semanticscholar.orgosti.gov

Aminolysis: The direct reaction of the ester side chain with a primary or secondary amine yields an amide linkage. This is a straightforward method for attaching amine-containing molecules, including biomolecules or other functional ligands, to the polymer backbone.

Hydrolysis: Treatment with a strong acid or base can cleave the ester bond, converting the ethoxypropyl acrylate (B77674) units into acrylic acid units. This fundamentally alters the polymer's character, transforming it from a neutral, relatively hydrophobic material into a negatively charged, hydrophilic polyelectrolyte. This dramatic change in properties can be used to control solubility, viscosity, and interaction with other molecules.

End-Group Modification: For polymers synthesized via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT), the terminal groups of the polymer chains are well-defined and can be specifically modified. rsc.orgaip.org For instance, a bromine-terminated poly(this compound) synthesized via ATRP can be converted to an azide, which can then undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach other polymers or complex molecules. rsc.org

These techniques provide a versatile toolkit for the materials scientist to precisely engineer the chemical and physical properties of poly(this compound)-based materials.

Modification TechniqueReagents/CatalystResulting Functional GroupKey Features
Transesterification Functional Alcohol, TBD or Acid/Base CatalystNew Ester GroupIntroduces a wide variety of functionalities; can be highly efficient. rsc.org
Aminolysis Primary/Secondary AmineAmide GroupForms robust amide bonds; useful for attaching bioactive molecules.
Hydrolysis Strong Acid or Base (e.g., NaOH, HCl)Carboxylic Acid GroupConverts polymer to a pH-responsive polyelectrolyte. nih.gov
End-Group Azidation Sodium Azide (on Br-terminated polymer)Terminal Azide GroupPrepares polymer for "click" chemistry conjugation. rsc.org
Thiol-para-fluoro Substitution Functional Thiol, Base (on PFP-containing copolymers)Thioether LinkageHighly efficient and selective reaction for introducing thiol-containing molecules. rsc.org

Synthesis of Stimuli-Responsive Poly(this compound) Materials

Stimuli-responsive polymers, or "smart" polymers, are materials that exhibit significant changes in their physical or chemical properties in response to small changes in their external environment. escholarship.orgsc.edu These stimuli can include temperature, pH, light, or specific chemical agents. rsc.org While homopolymers of this compound are not inherently stimuli-responsive, they can be readily incorporated into stimuli-responsive materials through copolymerization with functional monomers.

The this compound monomer can act as a modulator, allowing for the fine-tuning of the transition behavior of the resulting copolymer. For example:

The synthesis of these copolymers can be achieved through controlled radical polymerization techniques like RAFT, which allows for precise control over the molecular weight, composition, and architecture (e.g., random, block) of the final polymer. rsc.org This control is crucial for creating materials with sharp and predictable response behaviors.

ComonomerStimulusResulting Behavior of CopolymerPotential Role of this compound
N-isopropylacrylamide (NIPAM) TemperatureExhibits a Lower Critical Solution Temperature (LCST), becoming insoluble above it. nih.govTunes the LCST value and modulates the hydrophobicity of the collapsed state.
Acrylic Acid (AA) pHSwells or dissolves at high pH (above pKa) due to deprotonation. nih.govControls the degree of swelling and provides hydrophobicity at low pH.
N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) pHSwells or dissolves at low pH (below pKa) due to protonation. rsc.orgBalances the overall hydrophilicity and mechanical properties.
Spiropyran-containing acrylates Light (UV/Vis)Reversible switching between hydrophobic spiropyran and hydrophilic merocyanine forms.Acts as a flexible, neutral matrix for the photo-responsive units.

Rational Design of Polymeric Materials for Specialized Interfaces and Coatings

The properties of this compound make it a suitable candidate for inclusion in formulations for specialized interfaces and coatings. The rational design of such materials involves carefully selecting comonomers and polymer architectures to achieve desired surface properties, such as wettability, adhesion, and resistance to corrosion or biofouling. acs.org

Polyacrylates are widely used in coatings due to their excellent flexibility, adhesion, and durability. britannica.com The ethoxypropyl side chain in poly(this compound) can contribute several beneficial properties:

Flexibility: The ether linkage and the propyl group introduce flexibility into the polymer side chains, which can lower the glass transition temperature (Tg) and improve the film-forming properties of the coating.

Hydrophobicity: The alkyl and ether components of the side chain impart a degree of hydrophobicity, which can enhance water resistance.

Adhesion: The polarity of the ester and ether groups can promote adhesion to a variety of substrates.

To create advanced coatings, this compound can be copolymerized with other functional monomers. For example:

Copolymerization with silane-containing monomers, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), can introduce crosslinking capabilities and promote covalent bonding to inorganic substrates like glass and metal, significantly enhancing adhesion and durability. aip.org

Incorporating fluorinated acrylate monomers can dramatically lower the surface energy of the coating, leading to superhydrophobic and oleophobic properties. acs.org

The inclusion of monomers like poly(ethylene glycol) methacrylate can create surfaces that resist protein adsorption and biofouling, which is critical for biomedical devices and marine applications.

The chemical modification of an acrylic copolymer by copolymerizing it with vinyl-terminated polydimethylsiloxane (PDMS) can yield materials with high chemical and corrosion resistance, suitable for harsh environments. european-coatings.com The combination of the flexible PDMS segments with the acrylic backbone can lead to coatings with significantly decreased surface energy and improved performance. european-coatings.com

Integration of this compound into Advanced Functional Polymer Systems

Beyond simple copolymers, this compound can be integrated into more complex and advanced polymer architectures, such as block copolymers, to create highly ordered and functional materials. Block copolymers consist of two or more distinct polymer chains (blocks) covalently linked together. nih.gov Due to the chemical incompatibility of the different blocks, these polymers can self-assemble into well-defined nanostructures (e.g., spheres, cylinders, lamellae) in solution or in the solid state.

The synthesis of this compound-containing block copolymers is readily achievable using controlled polymerization techniques. nih.gov For instance, one could synthesize a diblock copolymer such as polystyrene-b-poly(this compound). In this architecture:

The polystyrene block is hard and glassy at room temperature.

The poly(this compound) block would be soft and rubbery, assuming it has a low glass transition temperature.

This combination could result in a thermoplastic elastomer—a material that behaves like a rubber at room temperature but can be processed like a thermoplastic at elevated temperatures. The hard polystyrene domains would form physical crosslinks within the soft poly(this compound) matrix.

Similarly, an amphiphilic block copolymer could be created by pairing a hydrophilic block, such as poly(acrylic acid) or poly(ethylene glycol), with a hydrophobic poly(this compound) block. In an aqueous environment, these polymers would self-assemble into structures like micelles or vesicles, where the poly(this compound) forms the core and the hydrophilic block forms the outer corona. Such nanostructures are of significant interest for various applications.

The integration of this compound into these advanced systems allows for the creation of materials where its specific properties—flexibility, hydrophobicity, and chemical reactivity—can be precisely positioned within a larger, structured material to achieve a desired function.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.